4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
描述
4,6-Dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core substituted with methyl groups at positions 4 and 4. The quinazoline moiety is linked via an amine group to a pyrimidine ring substituted with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 5. The CF₃ group, in particular, enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .
属性
分子式 |
C16H14F3N5 |
|---|---|
分子量 |
333.31 g/mol |
IUPAC 名称 |
4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine |
InChI |
InChI=1S/C16H14F3N5/c1-8-4-5-12-11(6-8)10(3)21-15(22-12)24-14-20-9(2)7-13(23-14)16(17,18)19/h4-7H,1-3H3,(H,20,21,22,23,24) |
InChI 键 |
LGCCTRUFSUQBLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=N3)C(F)(F)F)C)C |
产品来源 |
United States |
准备方法
合成路线和反应条件
4,6-二甲基-N-[4-甲基-6-(三氟甲基)嘧啶-2-基]喹唑啉-2-胺的合成通常涉及多个步骤,从制备喹唑啉和嘧啶中间体开始。喹唑啉核心可以通过邻氨基苯甲酸和甲酰胺之间的环化反应合成。嘧啶环通常通过适当的醛和胍衍生物之间的缩合反应制备。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以最大化产率和纯度。这包括控制温度、pH值以及使用催化剂来促进反应。最终产品通常使用重结晶或色谱技术进行纯化。
化学反应分析
反应类型
4,6-二甲基-N-[4-甲基-6-(三氟甲基)嘧啶-2-基]喹唑啉-2-胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可以使用氢化锂铝等试剂进行。
取代: 亲核取代反应可能会发生,尤其是在嘧啶环中氮原子附近的位点。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 二甲基甲酰胺 (DMF) 中的氢化钠。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成喹唑啉 N-氧化物,而还原可以生成胺衍生物。
科学研究应用
4,6-二甲基-N-[4-甲基-6-(三氟甲基)嘧啶-2-基]喹唑啉-2-胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其在治疗癌症和传染病等疾病方面的治疗潜力。
工业: 用于开发具有特定性能的先进材料。
作用机制
4,6-二甲基-N-[4-甲基-6-(三氟甲基)嘧啶-2-基]喹唑啉-2-胺的作用机制涉及其与特定分子靶标的相互作用。它可以作为某些酶或受体的抑制剂,从而调节生化途径。确切的途径和靶标取决于具体的应用和所研究的生物系统。
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of quinazolin-2-amines with pyrimidinyl substituents. Below is a detailed comparison with structurally similar derivatives:
Substituent Variations on the Quinazoline Ring
- 7-Ethyl-4-methyl-N-(4,4,6-trimethylpyrimidin-2-yl)quinazolin-2-amine (): The quinazoline ring has a 7-ethyl and 4-methyl substitution. The pyrimidine substituent includes 4,4,6-trimethyl groups. Key Difference: The ethyl group at position 7 increases steric bulk compared to the target compound’s unsubstituted position 6.
- 4,6,8-Trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine (): The quinazoline is substituted with methyl groups at positions 4, 6, and 7. The pyrimidine features a phenyl group at position 6. Key Difference: Additional methylation at position 8 may hinder rotational freedom.
Substituent Variations on the Pyrimidine Ring
- N-[4-(Trifluoromethyl)pyrimidin-2-yl]benzimidazol-2-amine derivatives (): Example: N-[4-({3-[2-(Methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine. Key Difference: The benzimidazole core replaces quinazoline, and the pyrimidine is part of a fused bipyridyl system. The CF₃ group enhances hydrophobic interactions, but the fused aromatic system may reduce conformational flexibility compared to the target compound’s simpler pyrimidine linkage .
- 6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine (): Methoxy groups at positions 6 and 7 on the quinazoline. A phenoxyphenyl group replaces the pyrimidine substituent. Key Difference: Methoxy groups improve water solubility but reduce membrane permeability.
Comparative Data Table
*Estimated based on analogous structures.
Implications of Structural Differences
- Electron-Withdrawing CF₃ Group : The target compound’s CF₃ group enhances electrophilicity and metabolic stability compared to methyl or phenyl substituents, making it more resistant to oxidative degradation .
- Solubility : Methoxy or benzimidazole derivatives () may have higher aqueous solubility but lower lipid membrane penetration than the target compound’s balanced lipophilicity .
生物活性
4,6-Dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is with a molecular weight of approximately 305.28 g/mol. The compound features a quinazoline core substituted with a pyrimidine moiety, which is known for various biological activities.
Anticancer Activity
Research indicates that compounds containing quinazoline and pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of quinazoline-based hybrids that showed promising anticancer activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.36 to 40.90 μM, showcasing the potential of these compounds in cancer therapy .
Antibacterial Properties
Quinazoline derivatives have also been evaluated for their antibacterial activity. A series of studies demonstrated that certain structural modifications enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups in the pyrimidine ring was found to improve antibacterial potency .
Urease Inhibition
The compound has been investigated for its urease inhibitory activity, which is crucial in the treatment of urinary tract infections and gastric disorders. Quinazoline derivatives have shown effective urease inhibition, making them potential candidates for developing new therapeutic agents against related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that specific substituents on the quinazoline and pyrimidine rings significantly influence biological activity. For instance, the presence of bulky groups on the acetamide moiety enhances anticancer activity, while modifications on the trifluoromethyl group can alter both antibacterial and urease inhibitory effects .
Case Study 1: Anticancer Screening
In a recent study, a series of quinazoline-pyrimidine hybrids were synthesized and screened for anticancer activity. Compound 10 exhibited an EGFR inhibitory profile of 63%, comparable to erlotinib (68.3%). This suggests that modifications in the structure can lead to enhanced activity against specific cancer targets .
Case Study 2: Antibacterial Evaluation
A set of quinazoline derivatives was tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions showed increased potency compared to their non-substituted counterparts, highlighting the importance of fluorinated groups in enhancing biological efficacy .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
